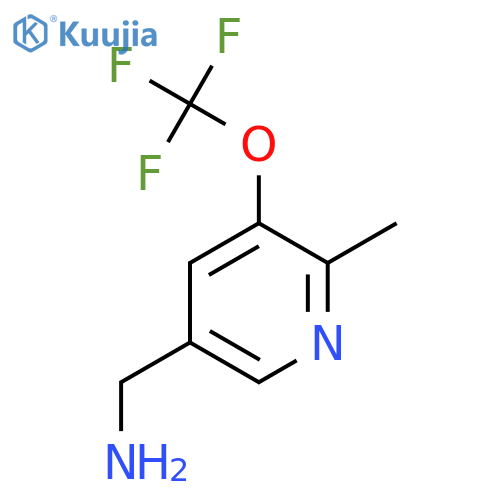

Cas no 1803476-37-0 (5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine)

1803476-37-0 structure

商品名:5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine

CAS番号:1803476-37-0

MF:C8H9F3N2O

メガワット:206.165072202682

CID:4931354

5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H9F3N2O/c1-5-7(14-8(9,10)11)2-6(3-12)4-13-5/h2,4H,3,12H2,1H3

- InChIKey: HOSKUCDBQUWNMX-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C)=NC=C(CN)C=1)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 186

- トポロジー分子極性表面積: 48.1

- 疎水性パラメータ計算基準値(XlogP): 1.3

5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022002149-1g |

5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine |

1803476-37-0 | 97% | 1g |

$1,612.80 | 2022-04-02 | |

| Alichem | A022002149-250mg |

5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine |

1803476-37-0 | 97% | 250mg |

$700.40 | 2022-04-02 | |

| Alichem | A022002149-500mg |

5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine |

1803476-37-0 | 97% | 500mg |

$970.20 | 2022-04-02 |

5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

1803476-37-0 (5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine) 関連製品

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬